Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide
Description
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a sulfur-rich heterocyclic compound featuring:
- A thiochroman 1,1-dioxide core (a sulfur-containing bicyclic system oxidized to sulfone).
- A benzo[d]thiazol-2-ylthio methyl substituent at position 6.
- A methyl carboxylate group at position 5.
- 4,4-Dimethyl substituents on the thiochroman ring.
Its synthesis likely involves alkylation, oxidation, and esterification steps, paralleling methods for related compounds .
Properties
Molecular Formula |
C21H21NO4S3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate |
InChI |
InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3 |
InChI Key |
BOIKXZDJPKRMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Another method involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction to form benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, piperidine for condensation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide. Research has shown that compounds with the benzothiazole moiety exhibit potent activity against various bacterial strains and fungi. For instance, a study demonstrated that benzothiazole derivatives can inhibit the growth of resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular properties. Recent advancements in the synthesis of benzothiazole-based compounds have shown promising results in vitro and in vivo against Mycobacterium tuberculosis. The structural modifications involving thiochroman and benzothiazole units enhance the biological activity, making them candidates for further development in tuberculosis treatment .
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties. This is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
Polymer Chemistry
In materials science, the compound is being explored for its potential use in polymer chemistry as an additive to enhance material properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the unique structural characteristics imparted by the thiochroman and benzothiazole groups .
Photophysical Properties
The photophysical properties of this compound have been studied for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound exhibits favorable light absorption and emission characteristics, making it suitable for optoelectronic applications .
Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized a series of benzothiazole derivatives including this compound and evaluated their antimicrobial activity against several pathogens. The results indicated that modifications to the benzothiazole structure significantly influenced the antimicrobial efficacy, with some derivatives showing enhanced activity compared to standard antibiotics .
Development of Antitubercular Agents
Another investigation focused on the development of new antitubercular agents derived from benzothiazole frameworks. The study involved synthesizing various derivatives and testing their efficacy against Mycobacterium tuberculosis. It was found that certain structural modifications led to compounds with significantly improved potency and selectivity towards the target bacteria .
Mechanism of Action
The mechanism of action of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Thiochroman vs. Spirocyclic and Quinazoline Derivatives
- Target Compound: The thiochroman 1,1-dioxide core provides rigidity and polarity due to the sulfone group, enhancing stability compared to non-oxidized thiochromans .
- Compounds: Spiro[4.5]decane systems (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) share fused bicyclic architectures but lack sulfur oxidation. Their spiro junctions introduce conformational constraints, differing from the planar thiochroman system .
- Quinazolinones: Quinazolin-4(3H)-one derivatives (e.g., compound 2) feature nitrogen-rich cores, offering distinct electronic properties compared to sulfur-dominated systems .
Table 1: Core Structure Comparison
Functional Group Analysis
Benzothiazole and Thioether Linkages
- Target Compound : The benzo[d]thiazol-2-ylthio group is critical for π-π stacking and hydrogen bonding, similar to benzothiazole derivatives in .
Table 2: Functional Group Impact
Comparison to ’s Spiro Compounds:
employs Schiff base formation and spirocyclization with amines, contrasting with the target compound’s alkylation-focused synthesis .
Biological Activity
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in different therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C21H21NO4S3 |
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | Methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate |
| InChI Key | BOIKXZDJPKRMSG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst. The compound's unique structure allows it to undergo various chemical transformations such as oxidation and substitution reactions.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains. The mechanism of action often involves inhibition of essential enzymes in bacterial cell wall biosynthesis, particularly DprE1 in mycobacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This action is crucial for developing new treatments for cancers such as prostate cancer . The antiproliferative effects observed suggest that it may serve as a lead compound for further drug development.
Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been shown to inhibit specific enzymes effectively. For instance, it has demonstrated significant inhibition against certain sulfatases and other related enzymes involved in metabolic pathways .
Study on Antitubercular Activity
A study published in a reputable journal examined the antitubercular activity of benzothiazole derivatives. This compound was included in the screening process and exhibited promising results against Mycobacterium tuberculosis strains. The study emphasized the importance of structural modifications in enhancing biological activity .
Clinical Relevance
Another significant study focused on the compound's potential application in treating multidrug-resistant bacterial infections. The results indicated that modifications to the benzothiazole structure could enhance its potency against resistant strains. This finding opens avenues for developing new antibiotics based on this scaffold .
Q & A
Q. What spectroscopic techniques are essential for characterizing the compound’s structure?
Key methods include infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl, sulfonyl), UV-Vis spectroscopy to study electronic transitions influenced by the benzo[d]thiazole moiety, and 1H/13C NMR to confirm substituent positions and stereochemistry . Elemental analysis and melting point determination are also critical for purity validation .
Q. What synthetic routes are reported for derivatives with benzo[d]thiazole-thiochroman scaffolds?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution between thiochroman intermediates and benzothiazole derivatives. For example, spirocyclic intermediates can be generated via condensation reactions, followed by cyclization and functionalization steps (e.g., carboxylation or methylation) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid byproducts like unreacted thiols or oxidized sulfones.
Q. What purification strategies are effective for isolating this compound?
Recrystallization using ethanol or methanol is common for removing unreacted starting materials. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) may resolve structurally similar impurities. Purity is validated via HPLC with UV detection at λ ~250–300 nm, targeting the benzo[d]thiazole absorbance .
Q. How does the benzo[d]thiazole moiety influence the compound’s electronic properties?
The benzo[d]thiazole group acts as an electron-withdrawing substituent, polarizing the thiochroman ring and enhancing stability via resonance. This can be quantified via computational methods (e.g., DFT calculations) or experimentally through Hammett substituent constants derived from UV-Vis spectral shifts .
Advanced Research Questions
Q. How can contradictory spectroscopic data between synthesis batches be resolved?
Discrepancies in NMR or IR spectra may arise from residual solvents, stereoisomers, or incomplete sulfonation. Use 2D NMR (COSY, HSQC) to differentiate isomers and LC-MS to detect low-abundance impurities. For example, unreacted methyl ester intermediates (~m/z 450–500) could persist if carboxylation is incomplete .
Q. What in vitro models are suitable for evaluating biological activity (e.g., antimicrobial or anticancer)?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to cisplatin. The thiadiazole and thiochroman motifs may disrupt microtubule assembly or DNA repair pathways .
Q. How can structure-activity relationships (SAR) guide functional group optimization?
- Modify the methyl ester (C-7) to a free carboxylic acid or amide to alter solubility and bioavailability.
- Replace the 4,4-dimethyl group on the thiochroman ring with bulkier substituents (e.g., cyclohexyl) to study steric effects on target binding.
- Introduce electron-donating groups (e.g., -OCH3) to the benzothiazole ring to modulate redox potential .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Molecular docking (AutoDock Vina) to simulate interactions with β-tubulin or bacterial topoisomerase IV.
- DFT calculations (Gaussian 09) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance thiolate nucleophilicity during benzothiazole coupling.
- Control oxidation of sulfide to sulfone with H2O2/CH3COOH at 0–5°C to prevent over-oxidation .
Q. How should researchers address inconsistent bioactivity data across studies?
- Validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism).
- Use orthogonal assays (e.g., live/dead staining alongside MTT) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
